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Abstract
SGC0946 is a potent and highly selective small-molecule inhibitor of the histone

methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like). As the sole enzyme

responsible for mono-, di-, and tri-methylation of histone H3 at lysine 79 (H3K79), DOT1L plays

a critical role in transcriptional regulation and has emerged as a key therapeutic target in

various cancers, particularly in mixed-lineage leukemia (MLL)-rearranged leukemias. This

technical guide provides a comprehensive overview of SGC0946, including its mechanism of

action, quantitative biochemical and cellular activity, and detailed experimental protocols for its

characterization. This document is intended to serve as a valuable resource for researchers in

the fields of epigenetics and drug discovery.

Introduction
Epigenetic modifications are heritable changes in gene expression that do not involve

alterations to the underlying DNA sequence. These modifications, including DNA methylation

and histone post-translational modifications, play a fundamental role in normal development

and cellular differentiation. Dysregulation of epigenetic processes is a hallmark of many human

diseases, including cancer.

Histone methylation, catalyzed by histone methyltransferases (HMTs), is a key epigenetic mark

that can either activate or repress gene transcription depending on the specific lysine or
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arginine residue methylated and the degree of methylation. DOT1L is a unique HMT that

methylates H3K79, a mark generally associated with active transcription. In MLL-rearranged

leukemias, the fusion of the MLL gene with various partners leads to the aberrant recruitment

of DOT1L to chromatin, resulting in the hypermethylation of H3K79 at pro-leukemogenic target

genes, such as HOXA9 and MEIS1, driving leukemogenesis.[1][2][3]

SGC0946 was developed as a chemical probe to investigate the biological functions of DOT1L

and as a potential therapeutic agent. It is a derivative of S-adenosyl-L-homocysteine (SAH), the

product of the methylation reaction, and acts as a competitive inhibitor of the S-adenosyl-L-

methionine (SAM) cofactor binding site of DOT1L.[4][5] Its high potency and selectivity make it

an invaluable tool for studying the role of DOT1L in normal and disease states.

Mechanism of Action
SGC0946 selectively inhibits the catalytic activity of DOT1L by competing with the methyl donor

SAM for binding to the enzyme's active site.[4][5] This inhibition prevents the transfer of a

methyl group to the ε-amino group of lysine 79 on histone H3. The reduction in H3K79

methylation at the promoter and enhancer regions of target genes leads to a decrease in their

transcription. In the context of MLL-rearranged leukemia, this results in the downregulation of

key oncogenes, leading to cell cycle arrest, differentiation, and ultimately, apoptosis of the

leukemic cells.[2][6]
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Caption: Signaling pathway of DOT1L and SGC0946 intervention.
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Quantitative Data
The potency and selectivity of SGC0946 have been extensively characterized through various

biochemical and cellular assays. The following tables summarize the key quantitative data.

Biochemical Activity Value Assay Type Reference

IC50 vs DOT1L 0.3 nM
Radioactive Enzyme

Assay
[3][4][5][6]

Kd vs DOT1L 0.06 nM
Surface Plasmon

Resonance (SPR)
[7]

Selectivity
>100-fold vs other

HMTs

Radioactive Enzyme

Assay
[3][4]

Cellular Activity Cell Line Value Assay Type Reference

IC50 (H3K79me2

reduction)
A431 2.6 nM

Cellular

H3K79me2

Assay

[3][4][5][8]

IC50 (H3K79me2

reduction)
MCF10A 8.8 nM

Cellular

H3K79me2

Assay

[3][4][5][8]

IC50 (Cell

Viability)

MLL-rearranged

leukemia cells

(e.g., MOLM-13,

MV4-11)

~1-5 µM
Cell Viability

Assay
[6]

IC50 (Cell

Viability)

Ovarian cancer

cells
0.2-20 µM

Cell Viability

Assay
[6]

Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and

further investigation of SGC0946's activity.
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DOT1L Radioactive Enzyme Assay (Filter-Binding
Method)
This assay measures the transfer of a tritiated methyl group from S-adenosyl-L-[methyl-

3H]methionine ([3H]-SAM) to a histone substrate by DOT1L.

Assay Preparation

Reaction
Termination and Detection

Prepare Assay Buffer:
50 mM Tris-HCl pH 8.5, 5 mM MgCl2,

1 mM DTT, 0.01% Tween-20

Incubate DOT1L, SGC0946,
and histone substrate

(15 min at room temperature)Prepare Substrates:
Recombinant DOT1L (e.g., 2 nM final),

Histone H3/H4 tetramer or octamer
(e.g., 200 nM final)

Prepare [3H]-SAM:
(e.g., 1 µM final concentration)

Initiate reaction by adding
[3H]-SAM

Prepare SGC0946 dilutions

Incubate reaction mixture
(e.g., 60 min at 30°C)

Stop reaction by adding
trichloroacetic acid (TCA)

Transfer reaction mixture to
a phosphocellulose filter plate

Wash plate to remove
unincorporated [3H]-SAM Add scintillation fluid Measure radioactivity using a

scintillation counter

Click to download full resolution via product page

Caption: Workflow for a radioactive DOT1L enzyme assay.

Materials:

Recombinant human DOT1L enzyme

Histone H3/H4 tetramer or reconstituted histone octamers

S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM)

SGC0946
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Assay Buffer: 50 mM Tris-HCl (pH 8.5), 5 mM MgCl2, 1 mM DTT, 0.01% Tween-20

Stop Solution: 10% Trichloroacetic Acid (TCA)

Wash Buffer: 50 mM Sodium Bicarbonate (pH 9.0)

Scintillation fluid

Phosphocellulose filter plates

Scintillation counter

Procedure:

Prepare serial dilutions of SGC0946 in the assay buffer.

In a 96-well plate, add the assay buffer, DOT1L enzyme, and the histone substrate.

Add the SGC0946 dilutions to the respective wells.

Pre-incubate the plate at room temperature for 15 minutes.

Initiate the reaction by adding [3H]-SAM to each well.

Incubate the reaction at 30°C for 60 minutes.

Stop the reaction by adding the stop solution (10% TCA).

Transfer the reaction mixtures to a phosphocellulose filter plate.

Wash the filter plate multiple times with the wash buffer to remove unincorporated [3H]-SAM.

Dry the filter plate.

Add scintillation fluid to each well.

Measure the radioactivity using a scintillation counter.
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Calculate the percent inhibition for each SGC0946 concentration and determine the IC50

value by fitting the data to a dose-response curve.

Cellular H3K79 Dimethylation Assay (AlphaLISA)
This is a high-throughput, no-wash immunoassay to quantify the levels of H3K79 dimethylation

(H3K79me2) in cells treated with SGC0946.

Cell Treatment Cell Lysis and Histone Extraction AlphaLISA Detection

Seed cells in a 384-well plate Treat cells with SGC0946
at various concentrations

Incubate for a defined period
(e.g., 4 days)

Lyse cells using a
specific lysis buffer Extract histones Add AlphaLISA Acceptor beads

conjugated with anti-H3K79me2 antibody
Add Biotinylated anti-Histone H3

(C-terminus) antibody Incubate to allow antibody binding Add Streptavidin-coated Donor beads Incubate in the dark Read the plate on an
Alpha-enabled plate reader

Click to download full resolution via product page

Caption: Workflow for a cellular AlphaLISA H3K79me2 assay.

Materials:

A431 or other suitable cell lines

SGC0946

Cell culture medium and supplements

AlphaLISA Epigenetic Cellular Detection Kit (or similar) containing:

Lysis buffer

Extraction buffer

AlphaLISA Acceptor beads conjugated to an anti-H3K79me2 antibody

Biotinylated anti-Histone H3 (C-terminus) antibody

Streptavidin-coated Donor beads
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Assay buffer

384-well white opaque assay plates

Alpha-enabled plate reader

Procedure:

Seed cells (e.g., A431) into a 384-well plate at an appropriate density.

Allow cells to adhere overnight.

Treat the cells with a serial dilution of SGC0946.

Incubate the plate for 4 days at 37°C in a CO2 incubator.

Lyse the cells by adding the lysis buffer directly to the wells.

Extract the histones by adding the extraction buffer.

Add the AlphaLISA Acceptor beads and the biotinylated anti-Histone H3 antibody.

Incubate to allow the formation of the immunocomplex.

Add the Streptavidin-coated Donor beads.

Incubate in the dark to allow the binding of the Donor beads to the biotinylated antibody.

Read the plate on an Alpha-enabled plate reader (excitation at 680 nm, emission at 615 nm).

Calculate the percent reduction in the H3K79me2 signal for each SGC0946 concentration

and determine the cellular IC50 value.

Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability

following treatment with SGC0946.

Materials:
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Leukemia cell lines (e.g., MOLM-13, MV4-11) or other cancer cell lines

SGC0946

Cell culture medium and supplements

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

96-well clear-bottom assay plates

Microplate reader

Procedure:

Seed cells in a 96-well plate at a suitable density.

Treat the cells with a range of SGC0946 concentrations.

Incubate the plate for the desired duration (e.g., 4 to 14 days), replenishing the medium and

compound as necessary.

At the end of the incubation period, add MTT solution to each well.

Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.

Add the solubilization solution to each well to dissolve the formazan crystals.

Incubate overnight at 37°C.

Read the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle-treated control and determine

the IC50 value.

Conclusion
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SGC0946 is a powerful and selective chemical probe for the histone methyltransferase DOT1L.

Its ability to potently inhibit DOT1L activity in both biochemical and cellular settings has made it

an indispensable tool for elucidating the role of H3K79 methylation in gene regulation and

disease. The detailed protocols and quantitative data presented in this guide are intended to

support the research community in further exploring the therapeutic potential of targeting

DOT1L and in the development of next-generation epigenetic modulators. As our

understanding of the epigenetic landscape of cancer deepens, the targeted inhibition of

enzymes like DOT1L with compounds such as SGC0946 holds significant promise for the

future of precision medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

2. A novel screening strategy to identify histone methyltransferase inhibitors reveals a
crosstalk between DOT1L and CARM1 - PMC [pmc.ncbi.nlm.nih.gov]

3. selleckchem.com [selleckchem.com]

4. Methods for Activity Analysis of the Proteins that Regulate Histone Methylation - PMC
[pmc.ncbi.nlm.nih.gov]

5. allgenbio.com [allgenbio.com]

6. reactionbiology.com [reactionbiology.com]

7. Probe SGC0946 | Chemical Probes Portal [chemicalprobes.org]

8. SGC0946 | Structural Genomics Consortium [thesgc.org]

To cite this document: BenchChem. [SGC0946: A Technical Guide for Epigenetic Research
and Drug Development]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610810#sgc0946-for-epigenetic-research]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b610810?utm_src=pdf-body
https://www.benchchem.com/product/b610810?utm_src=pdf-body
https://www.benchchem.com/product/b610810?utm_src=pdf-custom-synthesis
https://scholarworks.indianapolis.iu.edu/server/api/core/bitstreams/4329d8c6-0e5f-41b9-bc9e-3211c6b33a43/content
https://pmc.ncbi.nlm.nih.gov/articles/PMC8985137/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8985137/
https://www.selleckchem.com/products/sgc-0946.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3180180/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3180180/
https://www.allgenbio.com/products/sgc0946
https://www.reactionbiology.com/wp-content/uploads/2023/07/white-paper_Histone-Methyltransferase-Profiling-and-Screening.pdf
https://www.chemicalprobes.org/sgc0946
https://www.thesgc.org/chemical-probes/sgc0946
https://www.benchchem.com/product/b610810#sgc0946-for-epigenetic-research
https://www.benchchem.com/product/b610810#sgc0946-for-epigenetic-research
https://www.benchchem.com/product/b610810#sgc0946-for-epigenetic-research
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610810?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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